N-[(cyclohexylamino)carbonothioyl]-4-biphenylcarboxamide
Description
N-[(cyclohexylamino)carbonothioyl]-4-biphenylcarboxamide is a chemical compound with a complex structure that includes a cyclohexylamino group, a carbonothioyl group, and a biphenylcarboxamide group
Properties
IUPAC Name |
N-(cyclohexylcarbamothioyl)-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2OS/c23-19(22-20(24)21-18-9-5-2-6-10-18)17-13-11-16(12-14-17)15-7-3-1-4-8-15/h1,3-4,7-8,11-14,18H,2,5-6,9-10H2,(H2,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGSZEORHKOFQRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(cyclohexylamino)carbonothioyl]-4-biphenylcarboxamide typically involves the reaction of 4-biphenylcarboxylic acid with cyclohexylamine and carbon disulfide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Activation of 4-biphenylcarboxylic acid: This is often achieved by converting it into an acid chloride using reagents like thionyl chloride.
Reaction with cyclohexylamine: The activated acid reacts with cyclohexylamine to form the intermediate amide.
Introduction of the carbonothioyl group: This step involves the reaction of the intermediate amide with carbon disulfide to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reagents are mixed and reacted under optimized conditions. The process may include steps such as:
Purification: Using techniques like recrystallization or chromatography to purify the final product.
Quality Control: Ensuring the product meets the required specifications through various analytical techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(cyclohexylamino)carbonothioyl]-4-biphenylcarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonothioyl group to a thiol group.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution reagents: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can yield sulfoxides or sulfones.
Reduction: Can produce thiols.
Substitution: Can result in a variety of substituted derivatives.
Scientific Research Applications
N-[(cyclohexylamino)carbonothioyl]-4-biphenylcarboxamide has several applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a component in chemical processes.
Mechanism of Action
The mechanism by which N-[(cyclohexylamino)carbonothioyl]-4-biphenylcarboxamide exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It may bind to specific receptors, modulating cellular responses.
Pathways: The compound can influence various signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
N-[(cyclohexylamino)carbonothioyl]-4-biphenylcarboxamide can be compared with other similar compounds, such as:
N-[(cyclohexylamino)carbonothioyl]cyclohexanecarboxamide: A similar compound with a cyclohexane ring instead of a biphenyl group.
N-(cyclohexylcarbamothioyl)biphenyl-4-carboxamide: Another related compound with slight variations in its structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
